molecular formula C15H22N2O4S B2387686 Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 79932-34-6

Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate

Cat. No. B2387686
Key on ui cas rn: 79932-34-6
M. Wt: 326.41
InChI Key: KOKDCBPRKLRIOR-UHFFFAOYSA-N
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Patent
US04535081

Procedure details

2-Amino-4-(2-methyl-2-propyl)thiazole (15.6 g., 0.1 mole) and diethyl ethoxymethylenemalonate (23.8 g., 0.11 mole) were combined and heated on a steam bath for 2 hours. 2-(2,2-Dicarbethoxyethenylamino)-4-(2-methyl-2-propyl)thiazole was obtained as a wet solid on cooling and used directly in the next step.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[N:6]=1.C(O[CH:14]=[C:15]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C>>[C:21]([C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:14][NH:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[N:6]=1)([O:23][CH2:24][CH3:25])=[O:22]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
NC=1SC=C(N1)C(C)(C)C
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C(=CNC=1SC=C(N1)C(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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